REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([Cl:8])=[C:6](Cl)[C:5]([CH3:10])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH3:14][C:15]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:16]=1[OH:22].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>CCCCCC>[CH3:14][C:15]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:16]=1[O:22][C:6]1[C:5]([CH3:10])=[CH:4][C:3]([N+:11]([O-:13])=[O:12])=[C:2]([CH3:1])[C:7]=1[Cl:8] |f:2.3.4|
|
Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=C1Cl)Cl)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=CC(=C1)C)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCCCCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a round bottom reaction flask equipped with a magnetic stirrer, condenser
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated to a temperature of 90° C.-100° C.
|
Type
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TEMPERATURE
|
Details
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maintained at this temperature for a period of 72 hours
|
Duration
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72 h
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was then cooled
|
Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated
|
Type
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CUSTOM
|
Details
|
to give a dark oil
|
Type
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CUSTOM
|
Details
|
The dark oil was partitioned between toluene (300 milliliters) and 4% sodium hydroxide (250 milliliters)
|
Type
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CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a dark oil
|
Type
|
CUSTOM
|
Details
|
a solid was formed
|
Type
|
WASH
|
Details
|
The solid was washed with cold hexane and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OC2=C(C(=C(C=C2C)[N+](=O)[O-])C)Cl)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.16 mol | |
AMOUNT: MASS | 47.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |